2-Trifluoromethyl-2'-methoxychalcone

Übersicht

Beschreibung

Chalcone derivative 1 is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system, i.e., 1,3-diphenyl-2-propen-1-one derivative . Chalcone derivatives exhibit a wide range of therapeutic activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chalcone derivatives are typically synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of acetophenone with benzaldehyde in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol . The reaction is carried out at temperatures ranging from 50°C to 100°C for several hours .

Industrial Production Methods: Industrial production of chalcone derivatives follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for reagent addition and product separation further optimizes the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chalconderivat 1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Chalcone können oxidiert werden, um Flavone und Aurone zu bilden.

Reduktion: Die Reduktion von Chalconen führt zur Bildung von Dihydrochalconen.

Substitution: Chalcone können elektrophile Substitutionsreaktionen an den aromatischen Ringen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff oder Natriumborhydrid.

Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas.

Wichtige Produkte:

Oxidation: Flavone und Aurone.

Reduktion: Dihydrochalcone.

Substitution: Halogenierte Chalcone.

Wissenschaftliche Forschungsanwendungen

2-Trifluoromethyl-2'-methoxychalcone has been identified as a potent activator of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. This activation is significant for developing therapeutic strategies against diseases associated with oxidative damage, such as cancer, neurodegenerative disorders, and cardiovascular diseases .

Oxidative Stress and Inflammation Research

Research indicates that this compound can be utilized in studies focusing on oxidative stress and inflammation. It has shown promising results in activating the Nrf2 pathway, which is essential for regulating antioxidant responses in cells. This property makes it a candidate for investigating therapies aimed at mitigating oxidative stress-related diseases .

Cancer Therapy

Chalcones, including this compound, have been studied for their potential anticancer properties. They interact with multiple molecular targets involved in cancer progression, such as MDM2/p53, NF-kappa B, and tubulin pathways. These interactions suggest that chalcones could serve as effective agents in cancer prevention and therapy due to their ability to induce apoptosis and inhibit tumor growth .

Neuroprotective Effects

The activation of the Nrf2 pathway by this compound may also provide neuroprotective effects. Studies have shown that compounds activating this pathway can help protect neurons from oxidative damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Nrf2 Activation in Lung Cells

A study conducted by Kumar et al. demonstrated that novel chalcone derivatives, including this compound, significantly activated the Nrf2 pathway in human lung epithelial cells. This activation was linked to enhanced expression of antioxidant enzymes, suggesting potential therapeutic applications for respiratory diseases characterized by oxidative stress .

Case Study 2: Anticancer Properties

Research highlighted the structure-activity relationship of various chalcones, including this compound, which exhibited significant antimitotic activity against K562 leukemia cells. The study found that these compounds could disrupt microtubule dynamics and cause cell cycle arrest, indicating their potential as chemotherapeutic agents .

Comparative Data Table

| Property/Activity | Description |

|---|---|

| Nrf2 Activation | Potent activator involved in antioxidant response |

| Anticancer Activity | Induces apoptosis; inhibits tumor growth |

| Neuroprotective Potential | Protects neurons from oxidative damage |

| Chemical Structure | Chalcone derivative with trifluoromethyl group |

Wirkmechanismus

The mechanism of action of chalcone derivative 1 involves its interaction with various molecular targets and pathways:

Anticancer Activity: Inhibits the polymerization of tubulin in tumor cells, disrupting the cell cycle and inducing apoptosis.

Antimicrobial Activity: Binds to microbial proteins, inhibiting their function and leading to cell death.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.

Vergleich Mit ähnlichen Verbindungen

Chalconderivat 1 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen strukturellen Merkmale und biologischen Aktivitäten einzigartig:

Ähnliche Verbindungen: Flavonoide, Isoflavonoide, Aurone und Dihydrochalcone.

Zusammenfassend lässt sich sagen, dass Chalconderivat 1 eine Verbindung mit erheblichem Potenzial in verschiedenen Bereichen der wissenschaftlichen Forschung und Industrie ist. Seine einzigartige chemische Struktur und seine breite Palette an biologischen Aktivitäten machen es zu einer wertvollen Verbindung für die weitere Erforschung und Entwicklung.

Biologische Aktivität

2-Trifluoromethyl-2'-methoxychalcone is a synthetic chalcone derivative that has garnered attention in recent years for its diverse biological activities, particularly in the fields of cancer therapy, inflammation modulation, and antioxidant properties. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

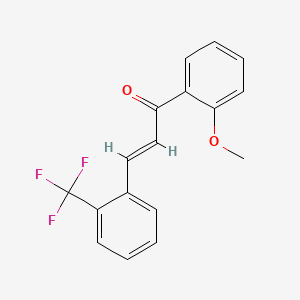

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 232.17 g/mol

This compound features a trifluoromethyl group and a methoxy group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant genes.

Key Findings:

- In vitro Studies : Treatment of human bronchial epithelial cells with 10 µM of the compound resulted in a significant increase in the expression of Nrf2-regulated antioxidant genes such as GCLM (glutamate-cysteine ligase modifier subunit) and NQO1 (NAD(P)H quinone dehydrogenase 1) .

- In vivo Studies : Administration of 50 mg/kg to mice led to a 4.5-fold increase in GCLM expression and a 4.6-fold increase in NQO1 expression in the small intestine .

Anticancer Activity

Chalcones, including this compound, have been investigated for their potential anticancer properties. Research indicates that chalcones exhibit selective cytotoxicity toward cancer cells.

Case Studies:

- Glioma Cell Lines : A study demonstrated that various chalcones inhibited the growth of human glioma cell lines, irrespective of their p53 status, suggesting a mechanism independent of p53 modulation .

- Cell Cycle Arrest : Chalcones have been shown to induce cell cycle arrest at the G2/M phase in K562 leukemia cells, with IC50 values in the low micromolar range .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been linked to its ability to modulate inflammatory pathways. The compound's activation of Nrf2 may contribute to its anti-inflammatory effects by enhancing the expression of cytoprotective genes.

Research Insights:

- The compound has been identified as a potent activator of Nrf2 both in vitro and in vivo, which is crucial for reducing inflammation and oxidative damage .

Antioxidant Activity

The antioxidant properties of chalcones are well-documented, and this compound is no exception. The presence of methoxy and trifluoromethyl groups enhances its radical scavenging ability.

Comparative Analysis:

A comparative study highlighted that compounds with methoxy groups demonstrated superior antioxidant activity compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Trifluoromethyl-2'-methoxychalcone, and how can reaction yields be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , reacting a trifluoromethyl-substituted acetophenone derivative with a 2'-methoxy-substituted benzaldehyde under alkaline conditions. Key optimizations include:

- Catalyst selection : Use NaOH or KOH in ethanol/water mixtures for improved regioselectivity .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization from ethanol ensures >95% purity .

Q. What are the solubility and storage guidelines for this compound?

Based on analogous chalcones (e.g., 4,2'-Dihydroxy-4'-methoxychalcone):

- Solubility : Soluble in DMSO (50–100 mM), chloroform, and acetone. Pre-dissolve in DMSO for cell-based assays to avoid precipitation .

- Storage : Store at -20°C in desiccated, light-protected vials. Lyophilized powder remains stable for >2 years under inert gas (e.g., argon) .

Q. Which analytical methods are critical for validating the purity and structure of this compound?

- HPLC : Use C18 columns (acetonitrile/water gradients) to confirm >98% purity .

- NMR : Key signals include δ 8.2–8.4 ppm (chalcone α,β-unsaturated ketone protons) and δ 3.8–4.0 ppm (methoxy group) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ peaks matching theoretical m/z .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

The electron-withdrawing trifluoromethyl group enhances stability in acidic environments (pH 2–6) but may hydrolyze under strong alkaline conditions (pH >10). Stability assays should include:

- UV-Vis spectroscopy : Monitor λmax shifts (e.g., 320–350 nm for chalcones) over 24 hours .

- LC-MS : Detect degradation products, such as trifluoroacetic acid derivatives .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s bioactivity in PPARγ activation and anti-inflammatory models?

Structural analogs (e.g., 4'-methoxychalcone) activate PPARγ via ligand-binding domain interactions, promoting adipocyte differentiation and suppressing TNF-α-induced inflammation. Key methods:

- Luciferase reporter assays : Quantify PPARγ transcriptional activity in 3T3-L1 cells .

- Molecular docking : Use AutoDock Vina to model chalcone-PPARγ binding, focusing on hydrophobic interactions with the trifluoromethyl group .

Q. How do in vitro and in vivo models differ in evaluating the compound’s radioprotective or anticancer effects?

- In vitro : Use clonogenic assays (e.g., HCT-116 cells) to measure radiation sensitization. IC50 values for chalcones typically range 10–50 μM .

- In vivo : Xenograft models (e.g., nude mice) require dose optimization (5–20 mg/kg, IP) to balance efficacy (tumor suppression) and toxicity (liver enzyme elevation) .

Q. How can researchers resolve contradictions in reported bioactivity data for chalcone derivatives?

Discrepancies (e.g., allergy prevention vs. pro-inflammatory effects) arise from substituent variations. Strategies include:

- SAR studies : Compare trifluoromethyl vs. hydroxyl/methoxy analogs in mast cell degranulation assays .

- Dose-response profiling : Test 0.1–100 μM ranges to identify biphasic effects .

Q. What computational tools are effective for optimizing this compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME to assess logP (target: 2–3), solubility, and cytochrome P450 inhibition .

- MD simulations : GROMACS for evaluating membrane permeability and blood-brain barrier penetration .

Q. Can this compound synergize with existing chemotherapeutics, and how is this tested?

Synergy with PARP inhibitors (e.g., olaparib) is plausible due to dual DNA repair inhibition. Methods:

Eigenschaften

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O2/c1-22-16-9-5-3-7-13(16)15(21)11-10-12-6-2-4-8-14(12)17(18,19)20/h2-11H,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZOPPCXQXPRKH-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.